4-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine hydrobromide
Description
4-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine hydrobromide is a thiazole derivative featuring a methoxy group and two methyl substituents on the para- and meta-positions of the phenyl ring, respectively. The hydrobromide salt enhances its solubility and crystallinity, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C12H15BrN2OS |
|---|---|
Molecular Weight |
315.23 g/mol |
IUPAC Name |
4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C12H14N2OS.BrH/c1-7-4-9(5-8(2)11(7)15-3)10-6-16-12(13)14-10;/h4-6H,1-3H3,(H2,13,14);1H |
InChI Key |
SHKJNMGHYRAKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=CSC(=N2)N.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves the formation of the thiazole ring followed by the introduction of the methoxy-dimethylphenyl group. One common method involves the cyclization of appropriate α-haloketones with thiourea under basic conditions to form the thiazole ring. Subsequent substitution reactions introduce the methoxy and dimethyl groups on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The methoxy and dimethyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiazole derivatives are known for their therapeutic potential, and this compound is investigated for its pharmacological effects.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxy-3,5-dimethylphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxy and dimethyl groups on the phenyl ring can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Substituent Effects in Thiazol-2-amine Derivatives
Thiazol-2-amine derivatives exhibit diverse biological activities influenced by substituent positioning and electronic properties. Key analogs include:
Table 1: Substituent Effects on Thiazol-2-amine Derivatives
| Compound | Substituent Position/Type | Key Property |
|---|---|---|
| Target Compound | 4-methoxy-3,5-dimethyl | Enhanced solubility (hydrobromide) |
| 4-(3-Methoxyphenyl) analog | 3-methoxy | Altered electronic profile |
| Difluoromethoxy analog | 2-difluoromethoxy | Improved metabolic stability |
Heterocyclic Core Variations
Replacing the thiazole core with other heterocycles significantly impacts biological activity and physicochemical properties:
- 1,3,4-Thiadiazol-2-amine Derivatives (e.g., (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine): The thiadiazole core introduces additional sulfur atoms, increasing planarity and enabling stronger intermolecular hydrogen bonding (r.m.s. deviation: 0.149 Å) . These compounds exhibit insecticidal and fungicidal activities due to their rigid, planar structures .
- Imidazol-2-amine Hydrobromides (e.g., C19 and C20 in ): The imidazole core’s basicity differs from thiazole, affecting pH-dependent solubility. Purification via flash column chromatography is common for such salts .
Table 2: Core Heterocycle Comparison
*Inferred from structural analogs.
Biological Activity
The compound 4-(4-Methoxy-3,5-dimethylphenyl)thiazol-2-amine hydrobromide (CAS No. 1049743-20-5) is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antibacterial and antiparasitic properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of this compound is characterized by a thiazole ring substituted with a methoxy and dimethylphenyl group. The following table summarizes its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H14BrN3OS |
| Molecular Weight | 305.23 g/mol |
| CAS Number | 1049743-20-5 |
| Purity | >95% |
Antibacterial Activity
Research indicates that compounds within the aminothiazole class exhibit significant antibacterial properties, particularly against Mycobacterium tuberculosis . A study highlighted that modifications at the C-2 and C-4 positions of the thiazole ring can enhance activity against this pathogen. For instance, specific analogs demonstrated minimum inhibitory concentrations (MIC) in the sub-micromolar range, indicating potent activity against M. tuberculosis .
Antiparasitic Activity
Recent studies have also identified aminothiazoles as effective inhibitors of Plasmodium falciparum , the causative agent of malaria. The compound's structural modifications, particularly at the phenyl and thiazole rings, significantly influenced its potency. For example, a derivative with a 3,4-dimethyl substitution exhibited an IC50 value of 4 μM against P. falciparum , showcasing its potential as an antimalarial agent .
The mode of action for aminothiazoles appears to involve multiple pathways:
- Inhibition of Enzyme Activity : Some studies suggest that these compounds may inhibit key enzymes in metabolic pathways critical for bacterial and parasitic survival.
- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, disrupting their integrity and leading to cell death.
- Targeting Specific Cellular Pathways : For instance, docking studies have indicated that certain derivatives bind effectively to targets involved in the biosynthesis pathways essential for parasite survival .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features:
- Substituents on the Thiazole Ring : Modifications at the C-2 and C-4 positions have been shown to enhance activity against both bacterial and parasitic infections.
- Aromatic Ring Modifications : Variations in substituents on the phenyl group can lead to substantial changes in potency; for example, introducing electron-withdrawing groups often increases activity .
Case Studies
Several case studies have illustrated the efficacy of aminothiazoles:
- Case Study on Mycobacterial Inhibition : A series of thiazole derivatives were synthesized and tested against M. tuberculosis , with one compound achieving an MIC of less than 0.1 μM, indicating robust antibacterial potential .
- Case Study on Malaria Treatment : In vitro assays demonstrated that certain aminothiazoles had IC50 values as low as 600 nM against P. falciparum , suggesting their viability as lead compounds for antimalarial drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
